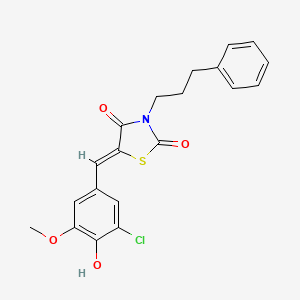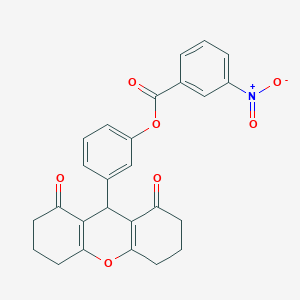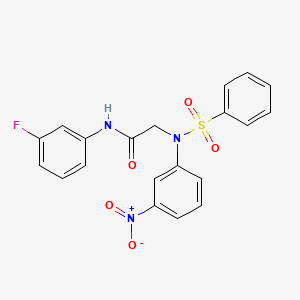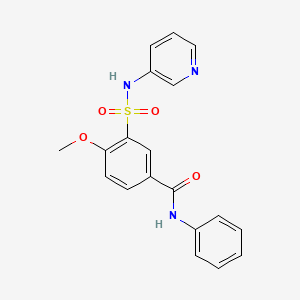![molecular formula C16H14ClN3O4S B3521754 2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B3521754.png)
2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide
Übersicht
Beschreibung
2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide is a complex organic compound that features a benzamide core structure. This compound is characterized by the presence of a 2-chloro-6-nitrophenyl group attached via a sulfanyl linkage to a propanoyl group, which is further connected to an amino group on the benzamide ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-6-nitrophenol with a suitable thiol reagent to form the 2-chloro-6-nitrophenyl sulfide intermediate. This intermediate is then subjected to acylation with propanoyl chloride to yield the 3-[(2-chloro-6-nitrophenyl)sulfanyl]propanoyl derivative. Finally, this derivative undergoes an amidation reaction with 2-aminobenzamide to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The sulfanyl linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the chloro group with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-nitrophenol: Shares the 2-chloro-6-nitrophenyl group but lacks the sulfanyl and benzamide functionalities.
Benzamide: The core structure of the compound, used as a reference for comparison.
Sulfanilamide: Contains a sulfanyl group but differs in the overall structure and functional groups.
Uniqueness
2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and chloro groups, along with the sulfanyl linkage, distinguishes it from other related compounds and contributes to its versatility in various applications.
Eigenschaften
IUPAC Name |
2-[3-(2-chloro-6-nitrophenyl)sulfanylpropanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-11-5-3-7-13(20(23)24)15(11)25-9-8-14(21)19-12-6-2-1-4-10(12)16(18)22/h1-7H,8-9H2,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYLPFBVJCCEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCSC2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-3-ethoxycarbonyl-4,5-dihydrobenz[g]indol-4,5-dione](/img/structure/B3521684.png)
![N-[3-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]-2-furamide](/img/structure/B3521685.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3521700.png)


![methyl 3-[(diphenylacetyl)amino]benzoate](/img/structure/B3521713.png)
![Ethyl 4-[4-(1,3-dioxoisoindol-2-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B3521729.png)
![(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3521733.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3521742.png)
![ethyl 4-({[2-(acetylamino)benzoyl]oxy}methyl)-3-bromobenzoate](/img/structure/B3521744.png)
![2-(4-bromobenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B3521752.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3521770.png)

